molecular formula C17H14BrNO2 B1473717 2-(3-(4-Bromophenyl)propyl)isoindoline-1,3-dione CAS No. 1054479-09-2

2-(3-(4-Bromophenyl)propyl)isoindoline-1,3-dione

Cat. No. B1473717
M. Wt: 344.2 g/mol
InChI Key: BDAMLGMOHNVTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione (I) with phenylisothiocyanate or 4-chloro/4-bromoaniline in absolute ethanol, catalyzed by triethylamine. The reaction proceeds at 70°C for 3 hours, monitored by thin-layer chromatography (TLC) .


Chemical Reactions Analysis

  • Anticancer Activity : 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated significant inhibitory effects on cancer cell viability (CC₅₀ = 0.26 µg/mL for Raji cells and 3.81 µg/mL for K562 cells). Further investigations revealed that it induces apoptosis and necrosis in Raji cells .

Scientific Research Applications

Antimicrobial Studies

The compound 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, a derivative of the base compound, was synthesized and characterized, revealing moderate antimicrobial activity against S. aureus and C. albicans. The study involved crystal structure determination, density function theory (DFT), and molecular docking analyses, emphasizing the potential of such derivatives in antimicrobial applications (Ghabbour & Qabeel, 2016).

Green Chemistry for Synthesis

A notable advancement is the development of a greener catalytic system using the Water Extract of Onion Peel Ash (WEOPA) for the synthesis of isoindoline-1,3-dione derivatives. This method represents a significant step towards environmentally friendly chemical synthesis, avoiding harmful reagents and offering a novel approach for bio-waste management (Chia et al., 2019).

Material Science Applications

The study of the crystal and molecular structure of various isoindoline-1,3-dione derivatives has contributed to the understanding of their potential applications in material science. These derivatives exhibit promising characteristics for the development of new materials with specialized properties (Duru et al., 2018).

Optoelectronics and Nonlinear Optical Materials

Derivatives of isoindoline-1,3-dione have been studied for their potential in optoelectronics and as nonlinear optical materials. The synthesis, crystal structure, spectral analysis, and DFT computational studies on a novel isoindoline derivative underscore its potential as a nonlinear optical material, opening avenues for its application in optoelectronic devices (Evecen et al., 2016).

Medicinal Chemistry

Isoindoline-1,3-dione derivatives have shown potential as anticancer agents and enzyme inhibitors. For instance, novel derivatives were synthesized and evaluated against blood cancer cell lines, showing significant inhibitory effects and providing a basis for further study in targeting blood cancers (Radwan et al., 2020). Additionally, other studies have focused on the synthesis and evaluation of derivatives as acetylcholinesterase inhibitors for treating neurodegenerative diseases such as Alzheimer's (Andrade-Jorge et al., 2018).

properties

IUPAC Name

2-[3-(4-bromophenyl)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-13-9-7-12(8-10-13)4-3-11-19-16(20)14-5-1-2-6-15(14)17(19)21/h1-2,5-10H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAMLGMOHNVTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-Bromophenyl)propyl)isoindoline-1,3-dione

Synthesis routes and methods

Procedure details

To 3-(4-bromophenyl)propan-1-ol (4.70 g, 21.9 mmol), isoindoline-1,3-dione (3.54 g, 24.04 mmol) and triphenylphosphine (6.88 g, 26.2 mmol) in a 500 mL round-bottomed flask equipped with a stir bar, nitrogen, and addition funnel cooled in an ice water bath was added diisopropyl azodicarboxylate (5.10 mL, 26.2 mmol). The reaction was allowed to warm to room temperature over the weekend. The reaction mixture was adsorbed onto Celite®. Purification by flash column chromatography using 5-20% ethyl acetate/hexanes as eluent provided a solid which was dried overnight at 50° C. at about 25 in. Hg providing the title compound as a white solid (6.51 g, 87%): mp 88-90° C.; 1H NMR (400 MHz, CDCl3) δ 7.86-7.79 (m, 2H), 7.71 (dd, J=5.5, 3.0 Hz, 2H), 7.38-7.32 (m, 2H), 7.11-7.04 (m, 2H), 3.73 (t, J=7.1 Hz, 2H), 2.68-2.59 (m, 2H), 2.07-1.96 (m, 2H); ESIMS m/z 346 ([M+2]+).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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